molecular formula C15H21ClN2O3 B4401428 4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride

4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride

Cat. No.: B4401428
M. Wt: 312.79 g/mol
InChI Key: YGGFICPJWVKURM-UHFFFAOYSA-N
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Description

4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride is a chemical compound with a complex structure that includes morpholine and benzonitrile groups. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride typically involves the reaction of 4-(2-chloroethoxy)benzonitrile with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-(2-chloroethoxy)benzonitrile+morpholine4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile\text{4-(2-chloroethoxy)benzonitrile} + \text{morpholine} \rightarrow \text{4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile} 4-(2-chloroethoxy)benzonitrile+morpholine→4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Morpholin-4-ylethoxy)benzonitrile
  • 4-(2-Morpholin-4-ylethoxy)aniline
  • 4-(2-Morpholin-4-ylethoxy)benzonitrile

Uniqueness

4-[2-(2-Morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual morpholine and benzonitrile groups allow for versatile reactivity and interaction with various molecular targets, making it valuable in diverse research fields.

Properties

IUPAC Name

4-[2-(2-morpholin-4-ylethoxy)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c16-13-14-1-3-15(4-2-14)20-12-11-19-10-7-17-5-8-18-9-6-17;/h1-4H,5-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGFICPJWVKURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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